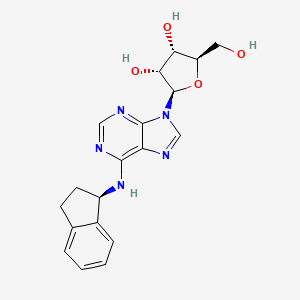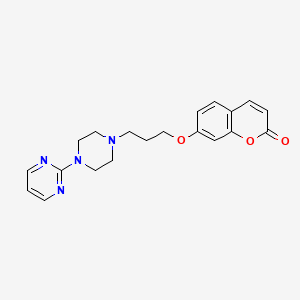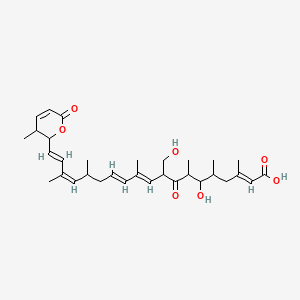
NH-bis(PEG2-OH)
描述
NH-bis-PEG3 is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes four oxygen atoms and one nitrogen atom, making it a cyclic diamine.
科学研究应用
NH-bis-PEG3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its therapeutic properties, including potential use in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
NH-bis(PEG2-OH), also known as NH-bis-PEG3, 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol, or Hn(peg2-oh)2, is a multifunctional compound with a variety of important properties and uses .
Target of Action
NH-bis(PEG2-OH) is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of NH-bis(PEG2-OH) are the antibodies to which it is attached in ADCs, and the E3 ubiquitin ligase and target protein in PROTACs .
Mode of Action
NH-bis(PEG2-OH) acts as a linker in ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxin, while in PROTACs, it links two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Biochemical Pathways
NH-bis(PEG2-OH) exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins when used in PROTACs . The specific pathways affected depend on the target protein.
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability .
Result of Action
The result of NH-bis(PEG2-OH)'s action is the selective degradation of target proteins in the case of PROTACs . This can lead to various molecular and cellular effects depending on the specific target protein.
生化分析
Biochemical Properties
NH-bis(PEG2-OH) plays a significant role in biochemical reactions due to its reactivity with carboxylic acids, activated NHS ester, carbonyls, and more . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily due to the central amino group and terminal hydroxyl groups present in the compound .
Cellular Effects
It is known that the compound can be used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of NH-bis(PEG2-OH) is primarily related to its role as a linker in the synthesis of ADCs . It facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted drug delivery to specific cells . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NH-bis-PEG3 typically involves the hydrolysis reaction of 12,12-Dimethyl-10-oxo-3,6,11-trioxa-9-azatridecanoic acid in dichloromethane for 2 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar hydrolysis reactions but optimized for higher efficiency and cost-effectiveness. The use of advanced reactors and continuous flow systems can enhance the production rate and scalability.
化学反应分析
Types of Reactions
NH-bis-PEG3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
3,6,9,12-Tetraoxa-15-azaheptadecane-1,17-diol: Similar structure but with different functional groups.
9-Benzyl-1,17-diiodo-3,6,12,15-tetraoxa-9-azaheptadecane: Used in the synthesis of chiral aza and diaza crown ethers.
Uniqueness
NH-bis-PEG3 stands out due to its unique combination of oxygen and nitrogen atoms, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and forming stable complexes makes it valuable in multiple research fields.
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGXOHHOAQFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574463 | |
| Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25743-12-8 | |
| Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)




![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)




